molecular formula C15H18N4O2S2 B2780249 N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 392295-44-2

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2780249
CAS No.: 392295-44-2
M. Wt: 350.46
InChI Key: NFOHYJJSCYQKCY-UHFFFAOYSA-N
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Description

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring.

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, higher purity reagents, and controlled reaction environments to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole nucleus exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. For instance:

  • Inhibition of Mycobacterium tuberculosis : Compounds derived from thiadiazoles have demonstrated potent inhibitory effects against Mycobacterium tuberculosis, with some derivatives showing minimal inhibitory concentrations (MIC) as low as 1 mM against the H37Rv strain .
  • Antifungal Activity : Thiadiazole derivatives have also been tested against drug-resistant fungal strains, showing promising results in inhibiting growth .

Anti-Cancer Properties

The compound's structure allows it to interact with biological targets involved in cancer progression. Notable findings include:

  • Inhibition of Glutaminase : Some thiadiazole derivatives are believed to inhibit glutaminase (GLS1), a target for cancer therapy. This inhibition can potentially disrupt metabolic pathways essential for tumor growth .
  • Cell Viability Studies : In vitro studies have indicated varying degrees of anticancer activity against different cell lines, including A549 and Caco-2 cells. These studies suggest that structural modifications can enhance anticancer efficacy .

Anti-Tuberculosis Agents

Research has highlighted the potential of thiadiazole derivatives as anti-tuberculosis agents. For example:

  • Mechanism of Action : Molecular docking studies have elucidated the binding interactions of these compounds with key enzymes involved in the survival of Mycobacterium tuberculosis, paving the way for new therapeutic strategies .

Anti-Inflammatory Effects

Thiadiazole compounds have been studied for their anti-inflammatory properties:

  • Cyclooxygenase Inhibition : Certain derivatives have been identified as potent inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. This suggests their potential use in treating inflammatory diseases .

Neuroprotective Effects

Some thiadiazole derivatives have shown promise in neuropharmacology:

  • Acetylcholinesterase Inhibition : Compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Results indicate that specific thiadiazoles could serve as lead compounds for developing anti-Alzheimer's medications .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mycobacterium tuberculosis and various fungi
Anti-CancerInhibits GLS1; shows activity against cancer cell lines
Anti-TuberculosisPotent inhibitors of M. tuberculosis enzymes
Anti-InflammatoryInhibits cyclooxygenase enzymes
NeuroprotectiveInhibits acetylcholinesterase; potential for Alzheimer's treatment

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-{[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
  • N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide
  • 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Uniqueness

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that belongs to the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

1. Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their wide range of biological activities including antidiabetic , anticancer , antimicrobial , and anti-inflammatory properties. The structural diversity in these compounds allows for significant variations in their biological efficacy.

2. Antidiabetic Activity

Recent studies have highlighted the potential of thiadiazole derivatives as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. For instance:

  • Compound Efficacy : In vitro assays demonstrated that certain thiadiazole derivatives exhibited IC50 values significantly lower than traditional antidiabetic drugs like acarbose. For example, some derivatives showed IC50 values as low as 3.66 mM compared to acarbose's 13.88 mM .
  • Mechanism : The presence of specific functional groups (e.g., phenyl substituents) enhances the binding affinity to target enzymes, indicating a structure-activity relationship that can be exploited for drug development .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cell Lines Tested : Studies conducted on A549 (lung cancer) and Caco-2 (colorectal cancer) cells revealed that certain thiadiazole derivatives significantly reduced cell viability, with Caco-2 cells showing heightened sensitivity .
  • IC50 Values : Compounds derived from this scaffold exhibited low IC50 values (e.g., 10.84 µM), indicating strong anticancer activity compared to untreated controls .

4. Antimicrobial Activity

Thiadiazole derivatives also demonstrate promising antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains .
  • Specific Findings : For example, certain derivatives showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

5. Neuroprotective Effects

The neuroprotective capabilities of thiadiazole compounds have been explored in the context of neurodegenerative diseases:

  • Protective Mechanisms : Some derivatives have shown the ability to protect neuronal cells from oxidative stress-induced damage. For instance, specific compounds were more effective than edaravone in protecting PC12 cells from sodium nitroprusside-induced toxicity .

6. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives:

Structural FeatureEffect on Activity
Presence of phenyl groupsIncreased binding affinity to target proteins
Functional group variationsAltered inhibitory potency against enzymes
Substitution patternsEnhanced anticancer efficacy in specific cell lines

7. Conclusion and Future Directions

The compound this compound shows significant promise across multiple biological activities including antidiabetic, anticancer, and antimicrobial effects. Continued research into its pharmacological mechanisms and optimization of its chemical structure could lead to the development of new therapeutic agents.

Further studies should focus on:

  • In vivo models to validate findings from in vitro studies.
  • Detailed exploration of the molecular mechanisms underlying its diverse biological activities.
  • Development of analogs with improved efficacy and reduced toxicity profiles.

These efforts will be crucial in translating laboratory findings into clinical applications for treating various diseases.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-4-12(20)17-14-18-19-15(23-14)22-8-13(21)16-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOHYJJSCYQKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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